molecular formula C12H16BrNO B12157439 N-(2-bromo-4-butylphenyl)acetamide CAS No. 143359-99-3

N-(2-bromo-4-butylphenyl)acetamide

Katalognummer: B12157439
CAS-Nummer: 143359-99-3
Molekulargewicht: 270.17 g/mol
InChI-Schlüssel: CDHHTOKVWKHCFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromo-4-butylphenyl)acetamide is an organic compound with the molecular formula C12H16BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo-4-butylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-butylphenyl)acetamide typically involves the acylation of 2-bromo-4-butylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the acetamide derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromo-4-butylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of N-(2-azido-4-butylphenyl)acetamide or N-(2-thio-4-butylphenyl)acetamide.

    Oxidation: Formation of 2-bromo-4-butylbenzoic acid or 2-bromo-4-butylbenzophenone.

    Reduction: Formation of N-(2-bromo-4-butylphenyl)ethylamine.

Wissenschaftliche Forschungsanwendungen

N-(2-bromo-4-butylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the development of novel polymers and advanced materials due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2-bromo-4-butylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the butyl group play crucial roles in binding to these targets, thereby modulating their activity. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-bromo-4-methylphenyl)acetamide
  • N-(2-chloro-4-butylphenyl)acetamide
  • N-(2-bromo-4-ethylphenyl)acetamide

Uniqueness

N-(2-bromo-4-butylphenyl)acetamide is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences its reactivity and binding affinity. Compared to its analogs, this compound exhibits different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

143359-99-3

Molekularformel

C12H16BrNO

Molekulargewicht

270.17 g/mol

IUPAC-Name

N-(2-bromo-4-butylphenyl)acetamide

InChI

InChI=1S/C12H16BrNO/c1-3-4-5-10-6-7-12(11(13)8-10)14-9(2)15/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI-Schlüssel

CDHHTOKVWKHCFS-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC(=C(C=C1)NC(=O)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.